molecular formula C24H28O4 B1239005 Norbixin CAS No. 542-40-5

Norbixin

Cat. No. B1239005
CAS RN: 542-40-5
M. Wt: 380.5 g/mol
InChI Key: ZVKOASAVGLETCT-UOGKPENDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of norbixin can be achieved through various methods, including the Wittig reaction. This process involves the condensation of crocetin di-aldehyde with bromoacetic acid ester and a C14-dialdehyde with an α-bromopropionic acid ester, resulting in norbixin and crocetin diesters (Isler et al., 1957).

Molecular Structure Analysis

Norbixin exhibits complex molecular behavior, particularly when subjected to microwave irradiation/heating, forming various unstable isomers. The analysis of these isomers, crucial for understanding their properties and applications, is accomplished using advanced techniques like pure shift Nuclear Magnetic Resonance (Bertho et al., 2022).

Chemical Reactions and Properties

Norbixin undergoes various chemical reactions, notably under bleaching conditions. For instance, in water, it can degrade to form unsaturated aldehydes and ketones of carboxylic acids. This degradation process is significantly influenced by the presence of environmental factors such as light and temperature (van Scheppingen et al., 2012).

Physical Properties Analysis

The physical properties of norbixin, such as its solubility and stability, can be enhanced through techniques like microencapsulation using spray-drying. This process utilizes wall materials like Gum Arabic and Maltodextrin to protect norbixin from environmental factors, thus improving its stability and shelf life (Tupuna et al., 2018).

Scientific Research Applications

1. Stability in Aqueous Solutions

Norbixin, derived from Bixa orellana seeds, is notable for its use in aqueous food applications due to its solubility in water environments. Møller et al. (2018) explored its stability in aqueous solutions, influenced by factors like light, pH, metal ions, and antioxidants. They discovered that light, reduced pH, and metal ions increased norbixin bleaching, while antioxidants like ascorbic acid and tocopherol mitigated this effect (Møller et al., 2018).

2. Microencapsulation for Enhanced Stability

To enhance norbixin’s stability and solubility, especially against environmental factors such as light and temperature, microencapsulation techniques have been employed. Santiago Tupuna et al. (2018) used Gum Arabic and Maltodextrin as wall materials for microencapsulation, significantly improving norbixin’s thermal stability and thus its shelf life in food and beverages (Santiago Tupuna et al., 2018).

3. Solubility and Stability in Acidic Conditions

Møller et al. (2020) found that combining norbixin with whey protein isolate and alginate enhances its solubility and stability in acidic conditions, expanding its potential applications in various acidic food products (Møller et al., 2020).

4. Therapeutic Potential in Cancer Treatment

Norbixin has shown promise as an anti-cancer agent. Anantharaman et al. (2016) demonstrated its effectiveness in inducing apoptosis in B16 melanoma cells through mechanisms involving reactive oxygen species generation and mitochondrial dysfunction (Anantharaman et al., 2016).

5. Activation of PPAR in Cardiometabolic Syndrome

In 2018, research by Agrawal et al. highlighted norbixin’s potential in treating cardio-metabolic disorders. It activates Peroxisome Proliferator-activated receptors (PPARs), which play a vital role in lipid and glucose metabolism, suggesting its use in ameliorating conditions like insulin resistance and dyslipidemia (Agrawal et al., 2018).

6. Use in Biomaterials for Biological Applications

The combination of norbixin and poly(hydroxybutyrate) shows potential in biomaterials for biological applications, such as tissue regeneration and wound healing. Sousa et al. (2018) reviewed their performance and suggested their effectiveness as guides for tissue regeneration (Sousa et al., 2018).

7. Liposomal Encapsulation for Dispersibility and Stability

In 2021, Liu et al. improved norbixin's water-dispersibility and chemical stability under acidic conditions by encapsulating it within liposomes, using a pH-driven method. This advancement broadens its application in functional foods and other products (Liu et al., 2021).

8. Protection against Phototoxicity in Retinal Diseases

Fontaine et al. (2016) found that norbixin protects retinal pigment epithelium cells and photoreceptors against phototoxicity, showing promise for oral treatment of macular degeneration. A drug candidate, BIO201, with norbixin as the active principle, is under development (Fontaine et al., 2016).

Safety And Hazards

Norbixin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Norbixin has been identified as a potential therapeutic target for age-related macular degeneration (AMD) . More well-planned clinical studies should be performed to verify its effectiveness and safety profile . The findings suggest that bixin may ameliorate inflammation via inhibition of TLR4/NF-κB, PI3K/Akt and TXNIP/NLRP3 inflammasome mechanisms .

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKOASAVGLETCT-UOGKPENDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)O)/C)/C)/C=C/C=C(/C=C/C(=O)O)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33261-80-2 (potassium salt), 33261-81-3 (hydrochloride salt)
Record name Norbixin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20274024
Record name all-trans-Norbixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated)
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.75X10-11 mm Hg at 25 °C (estimated)
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Bixin, together with other carotenoids such as beta-carotene, lutein and canthaxanthin, has been shown to suppress the respiratory burst induced by paramethoxyamphetamine (PMA) in rat peritoneal macrophages. The action appears to be associated with the ability of carotenoids to scavenge superoxide, and the authors suggested a protective role for carotenoids in vivo to protect host cells from the harmful effects of oxygen metabolites. Earlier work showed that bixin binds to the non-polar regions of mitochondria thought to be associated with high-energy states. Furthermore, bixin acts as an inhibitor of the ATP-forming process (state 3) associated with mitochondrial respiration., Insulin resistance is partly due to suppression of insulin-induced glucose uptake into adipocytes. The uptake is dependent on adipocyte differentiation, which is controlled at mRNA transcription level. The peroxisome proliferator-activated receptor (PPAR), a ligand-regulated nuclear receptor, is involved in the differentiation. Many food-derived compounds serve as ligands to activate or inactivate PPAR. In this study, we demonstrated that bixin and norbixin (annatto extracts) activate PPARgamma by luciferase reporter assay using GAL4-PPAR chimera proteins. To examine the effects of bixin on adipocytes, 3T3-L1 adipocytes were treated with bixin or norbixin. The treatment induced mRNA expression of PPARgamma target genes such as adipocyte-specific fatty acid-binding protein (aP2), lipoprotein lipase (LPL), and adiponectin in differentiated 3T3-L1 adipocytes and enhanced insulin-dependent glucose uptake. The observations indicate that bixin acts as an agonist of PPARgamma and enhances insulin sensitivity in 3T3-L1 adipocytes, suggesting that bixin is a valuable food-derived compound as a PPAR ligand to regulate lipid metabolism and to ameliorate metabolic syndrome.
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Norbixin

Color/Form

Yellow-red solutions or powder /Extract/

CAS RN

542-40-5, 1393-63-1
Record name Norbixin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbixin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name all-trans-Norbixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Annatto
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,6'-diapo-ψ,ψ-carotenedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORBIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8M59E17AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Annatto
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norbixin
Reactant of Route 2
Reactant of Route 2
Norbixin
Reactant of Route 3
Norbixin
Reactant of Route 4
Norbixin
Reactant of Route 5
Norbixin
Reactant of Route 6
Norbixin

Citations

For This Compound
3,100
Citations
Y Zhang, Q Zhong - Food Chemistry, 2013 - Elsevier
… The binding affinity between NaCN and norbixin was higher than that of WPI-norbixin. For … with norbixin than β-lactoglobulin and α-lactalbumin, while κ-casein bound with norbixin better …
Number of citations: 72 www.sciencedirect.com
K Kovary, TS Louvain, MCC e Silva, F Albano… - British Journal of …, 2001 - cambridge.org
… scavenger activity of the food additive norbixin, a water-soluble … The cell-free scavenger activity of norbixin was evaluated … Under these conditions, norbixin started to protect plasmid …
Number of citations: 75 www.cambridge.org
H Liu, Y Zhang, J Zhang, Y Xiong, S Peng… - Food …, 2022 - Elsevier
… the norbixin inside and outside the nanoparticles. The diffraction patterns of powdered norbixin, protein, and norbixin… used a norbixin concentration of 2.0 mg/mL to fabricate the norbixin-…
Number of citations: 12 www.sciencedirect.com
A Anantharaman, RR Priya, H Hemachandran… - … Acta Part A: Molecular …, 2015 - Elsevier
… norbixin interacted with CTDNA by partial intercalation mode. The binding constant (K) of norbixin … FTIR and CD studies were coupled with 1 H NMR spectra revealed that norbixin …
Number of citations: 35 www.sciencedirect.com
H Liu, J Zhang, Y Xiong, S Peng… - Journal of the …, 2022 - Wiley Online Library
… of the norbixin product was adjusted to 3.0 to precipitate norbixin. The norbixin precipitate was then washed with water (pH 3.0) three times and freeze dried. Afterwards, the norbixin …
Number of citations: 8 onlinelibrary.wiley.com
DS Tupuna, K Paese, SS Guterres, A Jablonski… - Industrial crops and …, 2018 - Elsevier
… The norbixin microcapsules (MCNs) showed a uniform … norbixin non-encapsulated (Ea = 7.61 kcal/mol). The microencapsulation by spray-drying improved a thermal stability of norbixin. …
Number of citations: 94 www.sciencedirect.com
JF Reith, JW Gielen - Journal of Food Science, 1971 - Wiley Online Library
… transformed the norbixinate into norbixin. To determine the a-norbixin content we spotted the … After eluting, the a-norbixin spot was removed from the plate, transferred to a glass filter (Gl, …
Number of citations: 86 ift.onlinelibrary.wiley.com
AH Møller, W Wijaya, A Jahangiri, B Madsen… - Food …, 2020 - Elsevier
… between both soluble norbixin and WPI at pH 7 and aggregated norbixin and WPI … norbixin aggregates and WPI. Additionally to preventing the precipitation of norbixin, the WPI-norbixin …
Number of citations: 21 www.sciencedirect.com
AC Júnior, LM Asad, EB Oliveira, K Kovary… - Genet Mol …, 2005 - geneticsmr.com
… The main carotenoids present in these seeds, bixin and norbixin, form a coloring material, known … properties of bixin and norbixin. We evaluated the effect of norbixin on the response of …
Number of citations: 83 geneticsmr.com
AB Mageste, TDA Senra, MCH da Silva… - Separation and …, 2012 - Elsevier
Partitioning of the natural dye norbixin has been studied in … In this work, the norbixin partition coefficient (K N ) was … of ATPS as a method for norbixin pre-concentration/purification. …
Number of citations: 54 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.